molecular formula C7H9NO3 B13350236 (R)-3-(Oxazol-5-yl)butanoic acid

(R)-3-(Oxazol-5-yl)butanoic acid

Cat. No.: B13350236
M. Wt: 155.15 g/mol
InChI Key: HMHPEJIQRFZHLR-RXMQYKEDSA-N
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Description

®-3-(Oxazol-5-yl)butanoic acid is a chiral compound that features an oxazole ring attached to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Oxazol-5-yl)butanoic acid typically involves the formation of the oxazole ring followed by the attachment of the butanoic acid chain. One common method involves the cyclization of amino acids or their derivatives to form the oxazole ring. This can be achieved through the use of reagents such as perfluoroalkyl-oxazol-5 (2H)-ones .

Industrial Production Methods

Industrial production of ®-3-(Oxazol-5-yl)butanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

®-3-(Oxazol-5-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the oxazole ring.

Scientific Research Applications

®-3-(Oxazol-5-yl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-(Oxazol-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-3-(Oxazol-5-yl)butanoic acid include other oxazole derivatives and chiral butanoic acids. Examples include:

Uniqueness

®-3-(Oxazol-5-yl)butanoic acid is unique due to its specific chiral configuration and the presence of both an oxazole ring and a butanoic acid chain. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

(3R)-3-(1,3-oxazol-5-yl)butanoic acid

InChI

InChI=1S/C7H9NO3/c1-5(2-7(9)10)6-3-8-4-11-6/h3-5H,2H2,1H3,(H,9,10)/t5-/m1/s1

InChI Key

HMHPEJIQRFZHLR-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](CC(=O)O)C1=CN=CO1

Canonical SMILES

CC(CC(=O)O)C1=CN=CO1

Origin of Product

United States

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